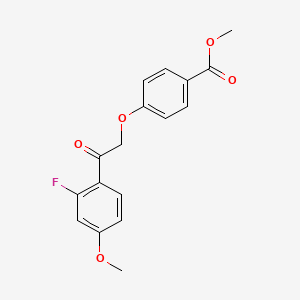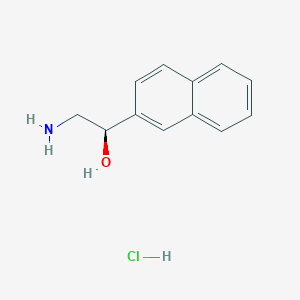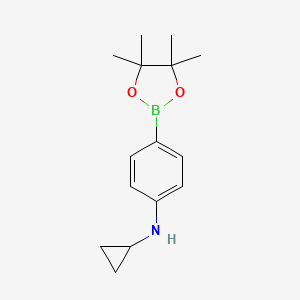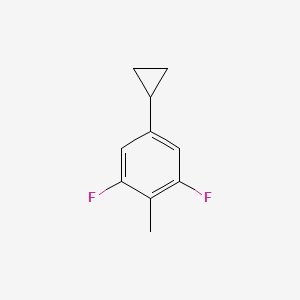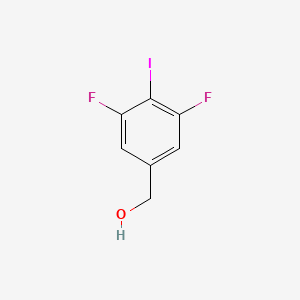
3,5-Difluoro-4-iodobenzenemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Difluoro-4-iodo-phenyl)-methanol is an organic compound with the molecular formula C7H5F2IO It is characterized by the presence of two fluorine atoms, one iodine atom, and a hydroxyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluoro-4-iodo-phenyl)-methanol typically involves the iodination of a difluorobenzene derivative followed by a reduction process. One common method includes the following steps:
Iodination: A difluorobenzene derivative is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the para position relative to the fluorine atoms.
Reduction: The resulting iodinated compound is then subjected to a reduction reaction using a reducing agent like sodium borohydride to convert the carbonyl group to a hydroxyl group, yielding (3,5-Difluoro-4-iodo-phenyl)-methanol.
Industrial Production Methods
Industrial production of (3,5-Difluoro-4-iodo-phenyl)-methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-Difluoro-4-iodo-phenyl)-methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (3,5-Difluoro-4-iodo-phenyl)aldehyde or ketone.
Reduction: Formation of (3,5-Difluoro-4-iodo-phenyl)methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3,5-Difluoro-4-iodo-phenyl)-methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3,5-Difluoro-4-iodo-phenyl)-methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3,5-Difluoro-4-iodo-phenyl)boronic acid
- 1-(3,5-Difluoro-4-iodo-phenyl)ethanone
Uniqueness
(3,5-Difluoro-4-iodo-phenyl)-methanol is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C7H5F2IO |
|---|---|
Molekulargewicht |
270.01 g/mol |
IUPAC-Name |
(3,5-difluoro-4-iodophenyl)methanol |
InChI |
InChI=1S/C7H5F2IO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2 |
InChI-Schlüssel |
PDYANEOTHILGMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)I)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








